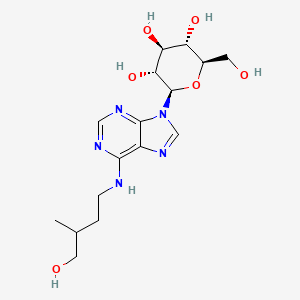

dihydrozeatin-9-b-D-glucoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPMMLWYLAPTPK-UFZVAZPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346460 |

Source

|

| Record name | Dihydrozeatin-9-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73263-99-7 |

Source

|

| Record name | Dihydrozeatin-9-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Regulation of Plant Growth and Development through Cytokinin Metabolism

An In-depth Technical Guide to the Biosynthetic Pathway of Dihydrozeatin-9-β-D-glucoside

Cytokinins are a class of phytohormones that play a pivotal role in a myriad of plant growth and development processes, including cell division, differentiation, shoot and root growth, leaf senescence, and responses to environmental stress.[1][2] Among the naturally occurring cytokinins, dihydrozeatin (DHZ) is a highly active form, derived from its precursor, trans-zeatin (tZ).[3][4] The biological activity of cytokinins is meticulously controlled within the plant through a complex network of biosynthesis, activation, inactivation, and degradation pathways.[5]

A key mechanism for modulating the levels of active cytokinins is through conjugation, particularly glucosylation, which involves the attachment of a glucose molecule to the cytokinin base.[6] This process can lead to the formation of O-glucosides or N-glucosides. While O-glucosylation is generally a reversible process, creating a storage form of the hormone, N-glucosylation at the N7 or N9 position of the purine ring is considered a stable and irreversible inactivation step.[1][7]

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to dihydrozeatin-9-β-D-glucoside (DHZ-9G), a key N-glucoside metabolite. We will dissect the multi-step enzymatic cascade, from the de novo synthesis of cytokinin precursors to the final glucosylation of dihydrozeatin, providing insights for researchers, scientists, and drug development professionals in the field of plant biology and agriculture.

Section 1: The Genesis of Cytokinins - De Novo Biosynthesis

The journey to DHZ-9G begins with the de novo biosynthesis of its cytokinin precursors. This fundamental pathway creates the isoprenoid cytokinins that are central to plant physiology.

The Initial Commitment: Isopentenyltransferase (IPT) Activity

The first committed step in cytokinin biosynthesis is catalyzed by the enzyme isopentenyl transferase (IPT) .[2] This enzyme facilitates the addition of a prenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of an adenosine phosphate molecule (ATP or ADP).[1][8] This reaction yields isopentenyladenine (iP) ribotides, the initial cytokinin intermediates.[5] In most plants, IPT is encoded by a multigene family, with different isoenzymes localized to the plastids, mitochondria, and cytosol, indicating a complex spatial regulation of cytokinin production.[5]

Hydroxylation to Zeatin-type Cytokinins

The iP ribotides can then be converted to the more active trans-zeatin (tZ) type cytokinins through hydroxylation of the isoprenoid side chain. This crucial step is carried out by cytochrome P450 monooxygenases, specifically the CYP735A1 and CYP735A2 enzymes in Arabidopsis thaliana.[1][2] This hydroxylation is a key determinant in promoting shoot growth.[2]

Activation to the Free Base Form

The biologically active form of cytokinins is the free base. The conversion from the initially synthesized cytokinin ribotides (nucleotides) to the active free-base form is accomplished in a single enzymatic step by LONELY GUY (LOG) family enzymes.[1][2] These enzymes are cytokinin nucleoside 5′-monophosphate phosphoribohydrolases, which directly release the active cytokinin.[1]

Caption: De novo biosynthesis pathway of trans-zeatin.

Section 2: Formation of Dihydrozeatin - A Crucial Reduction for Stability

Once trans-zeatin is formed, it can undergo a significant modification that alters its stability and metabolic fate: reduction to dihydrozeatin (DHZ).

This conversion is catalyzed by the enzyme zeatin reductase .[9][10] This enzyme was first isolated and characterized from immature embryos of Phaseolus vulgaris (common bean).[9] The reaction involves the saturation of the double bond in the isoprenoid side chain of trans-zeatin.

Key Characteristics of Zeatin Reductase:

-

Substrate Specificity: The enzyme is highly specific to trans-zeatin. It does not recognize closely related compounds such as ribosylzeatin, cis-zeatin, or N6-(Δ2-isopentenyl)adenine.[9][10]

-

Cofactor Requirement: The enzymatic activity is dependent on NADPH as the sole cofactor.[9][10]

-

Metabolic Significance: The conversion to DHZ is critical because DHZ is resistant to degradation by the primary cytokinin catabolic enzymes, cytokinin oxidase/dehydrogenases (CKXs) .[1][3][11] CKX enzymes irreversibly cleave the side chain of unsaturated cytokinins like tZ and iP, but not DHZ.[1] This resistance makes DHZ a more stable and persistent active cytokinin within the plant.

Section 3: The Final Inactivation Step - N-Glucosylation of Dihydrozeatin

The final step in the formation of dihydrozeatin-9-β-D-glucoside is the conjugation of a glucose molecule to the N9 position of the DHZ purine ring. This is a key inactivation pathway, converting the active hormone into a stable, inactive form.[1][12]

This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) .[13][14] These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the cytokinin acceptor molecule.[15]

In the model plant Arabidopsis thaliana, specific UGTs have been identified that are responsible for the N-glucosylation of cytokinins. A screening of 105 recombinant UGTs identified UGT76C1 and UGT76C2 as the primary enzymes that glucosylate various cytokinins, including dihydrozeatin, at the N7 and N9 positions.[12] The formation of these N-glucosides is considered an irreversible deactivation process, effectively removing the cytokinin from the active pool.[1]

Caption: Biosynthesis and N-glucosylation of Dihydrozeatin.

Section 4: Experimental Methodologies

Studying the biosynthetic pathway of DHZ-9G requires robust experimental protocols to characterize enzyme activity and identify metabolites. Here, we provide a generalized protocol for an in vitro assay of a cytokinin UGT and an overview of analytical techniques.

In Vitro Assay of Cytokinin UDP-Glucosyltransferase (UGT) Activity

This protocol is designed to measure the ability of a recombinant or purified UGT to glucosylate dihydrozeatin.

Objective: To quantify the formation of DHZ-glucosides from DHZ and UDP-glucose, catalyzed by a UGT enzyme.

Materials:

-

Purified recombinant UGT enzyme (e.g., UGT76C2)

-

Dihydrozeatin (DHZ) stock solution

-

UDP-glucose stock solution

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stopping Solution (e.g., Acetonitrile or Methanol)

-

HPLC system for product analysis

Step-by-Step Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction would consist of:

-

35 µL Reaction Buffer

-

5 µL DHZ (to a final concentration of 100 µM)

-

5 µL UDP-glucose (to a final concentration of 1 mM)

-

-

Enzyme Addition: Initiate the reaction by adding 5 µL of the purified UGT enzyme solution. Include a negative control reaction where the enzyme is replaced with buffer or heat-inactivated enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of the stopping solution (e.g., acetonitrile). This will precipitate the protein.

-

Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using reverse-phase HPLC to separate the substrate (DHZ) from the product (DHZ-glucosides). The formation of new peaks corresponding to DHZ-glucosides, confirmed by standards or mass spectrometry, indicates enzyme activity.[12]

Caption: Experimental workflow for a UGT in vitro assay.

Data Presentation: Substrate Specificity of UGTs

Quantitative data from enzyme assays can be summarized to compare the activity of different UGTs or the preference of one UGT for various cytokinin substrates.

| Cytokinin Substrate | Relative Activity of UGT76C2 (%) |

| trans-Zeatin | 100 |

| Dihydrozeatin | 115 |

| N6-isopentenyladenine | 95 |

| N6-benzyladenine | 88 |

| Note: Data is illustrative and based on trends reported in the literature.[12] |

Conclusion

The biosynthetic pathway of dihydrozeatin-9-β-D-glucoside is a multi-step process integral to the regulation of cytokinin homeostasis in plants. It begins with the de novo synthesis of cytokinin precursors, proceeds through a crucial reduction step to form the stable, active cytokinin dihydrozeatin, and culminates in an irreversible inactivation via N-glucosylation by UDP-glucosyltransferases. Understanding this pathway provides a foundational framework for researchers seeking to modulate plant growth, improve crop yields, and enhance stress tolerance by targeting key enzymatic control points in cytokinin metabolism.

References

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link][1][2]

-

Sakakibara, H. (2021). Five unaddressed questions about cytokinin biosynthesis. Journal of Experimental Botany, 72(22), 7633-7641. [Link][5]

-

GD College, Begusarai. Cytokinins: biosynthesis, metabolism, inactivation and transport. [Link][6]

-

Hošek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 775. [Link][15][16]

-

Hou, B., et al. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry, 279(47), 47822-47832. [Link][12]

-

Šmehilová, M., et al. (2016). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers in Plant Science, 7, 1259. [Link][13][17]

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4). [Link][2]

-

Martin, R. C., et al. (1989). An enzyme mediating the conversion of zeatin to dihydrozeatin in phaseolus embryos. Plant Physiology, 90(4), 1630-1635. [Link][9][10]

-

Hoyerová, K., & Hošek, P. (2020). Cytokinin N-glucosides: their synthesis, metabolism, and role in cytokinin homeostasis. Journal of Experimental Botany, 71(1), 45-56. [Link][7]

-

Bowles, D., et al. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Biotechnology Advances, 67, 108182. [Link][14]

-

CliniSciences. Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ). [Link][3]

-

Perilli, S., et al. (2023). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 12(10), 2015. [Link][4][11]

-

Bairu, M. W., et al. (2011). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. International Journal of Molecular Sciences, 12(8), 5233-5250. [Link][18]

-

Veach, Y. M., et al. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 131(3), 1374-1380. [Link][19]

-

Woźniak, A., et al. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(15), 12053. [Link][8]

-

Martin, R. C., et al. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences, 98(10), 5922-5926. [Link][20]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ) Clinisciences [clinisciences.com]

- 4. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. gdcollegebegusarai.com [gdcollegebegusarai.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. An Enzyme Mediating the Conversion of Zeatin to Dihydrozeatin in Phaseolus Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An enzyme mediating the conversion of zeatin to dihydrozeatin in phaseolus embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance [frontiersin.org]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]

- 17. Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unveiling Dihydrozeatin-9-β-D-Glucoside (DHZ9G): Discovery, Isolation, and Analytical Workflows in Plant Biology

Introduction & Historical Context

Cytokinins (CKs) are a highly active class of phytohormones that regulate critical aspects of plant growth, including cell division, apical dominance, and leaf senescence. Among the naturally occurring isoprenoid cytokinins, dihydrozeatin (DHZ) exhibits potent biological activity. However, to maintain hormonal homeostasis, plants dynamically regulate their active CK pools through conjugation.

Historically, the attachment of a glucose moiety to the N7 or N9 position of the purine ring—forming metabolites like dihydrozeatin-9-β-D-glucoside (DHZ9G)—was viewed strictly as an irreversible deactivation pathway 1. Discovered in the early 1970s in species such as radish (Raphanus sativus), DHZ9G was initially identified as a stable, biologically inactive sink for excess cytokinins. However, modern metabolomics has redefined its role. Recent evidence demonstrates that in specific tissues, such as maize roots, N9-glucosides can be hydrolyzed back to their active free bases by β-D-glucosidases (e.g., Zm-p60.1), functioning as a reversible storage form 2.

Mechanistic Role of DHZ9G in Plant Physiology

The biochemical causality behind the formation of DHZ9G lies in its structural resistance to enzymatic degradation. Active cytokinins like DHZ are highly susceptible to cleavage by cytokinin oxidase/dehydrogenase (CKX). By transferring a glucose molecule from UDP-glucose to the N9 position—a reaction catalyzed primarily by the glucosyltransferases UGT76C1 and UGT76C2 3—the plant sterically hinders CKX from accessing the adenine ring. This effectively sequesters the hormone, allowing the plant to rapidly downregulate CK signaling without permanently destroying the molecule.

Fig 1: Enzymatic conversion of DHZ to DHZ9G and its resistance to CKX degradation.

Isolation and Purification Protocols

Isolating DHZ9G from plant matrices is notoriously difficult. Cytokinins exist in trace concentrations (often picomoles per gram of fresh weight) and are masked by highly abundant secondary metabolites, pigments, and structural carbohydrates. To ensure a self-validating analytical system, the protocol relies on multi-dimensional solid-phase extraction (SPE) coupled with isotopic dilution.

Step-by-Step Methodology:

-

Tissue Quenching and Extraction:

-

Action: Pulverize 10g of plant tissue in liquid nitrogen. Extract overnight at -20°C using modified Bieleski buffer (methanol–chloroform–formic acid–water, 12:5:1:2, v/v) .

-

Causality: Liquid nitrogen halts metabolic turnover. The Bieleski buffer is critical: formic acid instantly denatures endogenous phosphatases and glucosidases that would otherwise alter the CK profile, while chloroform partitions non-polar lipids away from the aqueous-methanolic phase containing the cytokinins.

-

Validation Step: Spike the extraction buffer with a known quantity of deuterium-labeled internal standard (e.g., [2H5]DHZ9G) prior to tissue addition. This allows for absolute quantification by correcting for downstream extraction losses and mass spec ion suppression, making the extraction a self-validating system.

-

-

Strong Cation Exchange (SCX) Chromatography:

-

Action: Load the aqueous extract onto an SCX cartridge. Wash with 1M formic acid, then elute with 0.35 M methanolic ammonia .

-

Causality: At acidic pH, the adenine ring of DHZ9G is protonated, allowing it to bind tightly to the negatively charged sulfonic acid groups of the SCX resin. Neutral and acidic impurities wash through. The basic methanolic ammonia deprotonates the cytokinins, facilitating their targeted elution.

-

-

Anion Exchange and Reverse-Phase Cleanup:

-

Action: Pass the SCX eluate through a combined DEAE-Sephadex and C18 SPE cartridge .

-

Causality: DEAE removes residual acidic nucleotides (like cytokinin riboside-5'-monophosphates), while the C18 resin captures the free bases, ribosides, and glucosides (including DHZ9G). Elution with high-percentage methanol yields a highly enriched fraction.

-

-

Immunoaffinity Chromatography (IAC) (Optional but Recommended):

-

Action: For ultra-trace analysis, pass the C18 eluate through an IAC column containing immobilized isoprenoid CK antibodies 4.

-

Causality: Antibodies provide absolute structural specificity, eliminating isobaric background noise prior to mass spectrometry.

-

Fig 2: Step-by-step isolation and purification workflow for trace cytokinin extraction.

Analytical Quantification and Structural Elucidation

Following isolation, DHZ9G is quantified using High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) 4. Operating in positive electrospray ionization (ESI+) mode, cytokinins readily form[M+H]+ quasi-molecular ions.

The structural elucidation of DHZ9G relies on specific fragmentation patterns. The collision-induced dissociation (CID) of the N-glycosidic bond results in the neutral loss of the glucose moiety (162 Da), yielding the protonated DHZ base.

Table 1: Key Mass Spectrometry Transitions for Dihydrozeatin Metabolites

| Cytokinin Metabolite | Abbreviation | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Neutral Loss | Biological Function |

| Dihydrozeatin | DHZ | 222 | 136 | 86 (Side chain) | Active phytohormone |

| Dihydrozeatin riboside | DHZR | 354 | 222 | 132 (Ribose) | Transport form |

| Dihydrozeatin-9-β-D-glucoside | DHZ9G | 384 | 222 | 162 (Glucose) | Reversible storage / Deactivation |

| Dihydrozeatin O-glucoside | DHZOG | 384 | 222 | 162 (Glucose) | Reversible storage |

| [2H5]Dihydrozeatin-9-glucoside | [2H5]DHZ9G | 389 | 227 | 162 (Glucose) | Internal Standard |

Note: The primary diagnostic fragment for DHZ9G (m/z 222) corresponds to the intact DHZ base after the cleavage of the N9-linked glucose. Further fragmentation to m/z 136 confirms the adenine core .

Conclusion & Future Perspectives

The discovery and precise isolation of dihydrozeatin-9-β-D-glucoside have fundamentally shifted our understanding of plant hormone regulation. No longer viewed simply as a metabolic dead-end, DHZ9G is now recognized as a critical buffer in the plant's physiological toolkit, capable of resisting enzymatic degradation while remaining available for reactivation. By employing rigorous, self-validating extraction protocols—utilizing Bieleski buffers, multi-modal SPE, and stable-isotope dilution LC-MS/MS—researchers can accurately map the spatiotemporal dynamics of this vital metabolite. Future drug development and agritech applications may leverage UGT inhibitors or β-D-glucosidase modulators to artificially control cytokinin pools, thereby enhancing crop yield and stress resilience.

References

- Title: INHIBITION OF CYTOKININ-GLUCOSE CONJUGATION IN DEROOTED RADISH, TOBACCO AND BEAN SEEDLINGS Source: Bulgarian Journal of Plant Physiology URL

- Title: New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants Source: Frontiers in Plant Science URL

- Source: PMC (PubMed Central)

- Title: Cytokinins in the perianth, carpels, and developing fruit of Helleborus niger L.

- Title: Spatial and temporal profiles of cytokinin biosynthesis and accumulation in developing caryopses of maize Source: Ovid URL

Sources

chemical structure and stereochemistry of dihydrozeatin-9-b-D-glucoside

Structural Elucidation and Stereochemical Dynamics of Dihydrozeatin-9- -D-Glucoside

Technical Monograph | Version 1.0

Executive Summary

Dihydrozeatin-9-

This guide provides a rigorous analysis of the molecule's architecture, stereochemical definition, and analytical validation protocols for researchers in plant physiology and medicinal chemistry.

Molecular Architecture & Connectivity

The DHZ-9G molecule is a purine nucleoside analog constructed from three distinct pharmacophores:

-

The Purine Core: An adenine scaffold substituted at

and -

The Side Chain (

): A saturated isopentyl derivative (4-hydroxy-3-methylbutyl). -

The Glycone (

): A D-glucopyranose moiety attached via a

Chemical Nomenclature

-

IUPAC Name:

-[(2S)-4-hydroxy-3-methylbutyl]-9- -

Common Abbreviation: DHZ-9G / DHZ-9-Glu[1]

-

Molecular Formula:

-

Molecular Weight: 383.40 g/mol

Structural Topology Diagram

The following diagram illustrates the hierarchical connectivity and the metabolic context of DHZ-9G synthesis.

Caption: Hierarchical assembly of DHZ-9G showing the convergence of the purine core, the chiral saturated side chain, and the glucosyl moiety.

Stereochemical Analysis

The biological activity and analytical signature of DHZ-9G are defined by two distinct stereochemical domains.

The Side Chain Chirality (C3')

Unlike Zeatin, which possesses a rigid double bond (trans or cis), Dihydrozeatin is saturated. This saturation creates a chiral center at the C3 position of the butyl chain (often denoted as C11 in full numbering).

-

Natural Configuration: The reduction of trans-zeatin by zeatin reductase typically yields the (

)-enantiomer . -

Synthetic Implications: Chemical synthesis from racemic amines results in (

)-DHZ-9G. Enantiopure synthesis requires optically active 4-amino-2-methylbutan-1-ol. -

Cahn-Ingold-Prelog (CIP) Priority:

- (Highest)

-

(Lowest)

Result: In the natural (

The Glycosidic Linkage ( )

-

Sugar Identity: D-Glucopyranose.[2]

-

Anomeric Configuration: The linkage at

is strictly -

Conformation: The glucose ring adopts the

chair conformation, which is thermodynamically favored, placing the bulky purine aglycone in the equatorial position.

Analytical Characterization (NMR & MS)

Reliable identification requires distinguishing DHZ-9G from its isomers (N7-glucoside and O-glucoside).

Representative NMR Data (DMSO- )

The following table synthesizes consensus data for N9-cytokinin glucosides.

| Position | Atom Type | Multiplicity ( | Diagnostic Note | ||

| Purine | |||||

| 2 | CH | 8.15 - 8.25 | s | ~152.0 | |

| 6 | C | - | - | ~154.0 | |

| 8 | CH | 8.35 - 8.45 | s | ~141.0 | Downfield shift due to N9-sugar |

| Side Chain | |||||

| 10 ( | 3.40 - 3.50 | br t | ~38.0 | ||

| 11 ( | 1.50 - 1.60 | m | ~36.0 | ||

| 12 (Chiral) | CH | 1.60 - 1.70 | m | ~32.5 | Chiral Center |

| 13 ( | 3.25 - 3.35 | d | ~67.0 | ||

| 14 ( | 0.88 - 0.92 | d ( | ~17.0 | Doublet confirms saturation | |

| Glucose | |||||

| 1' (Anomeric) | CH | 5.50 - 5.60 | d ( | 84.0 - 86.0 | Large |

| 2' - 6' | CH/CH2 | 3.20 - 3.80 | m | 60.0 - 80.0 | Typical sugar envelope |

Critical Distinction: The anomeric carbon of N9-glucosides typically resonates at 84-86 ppm , whereas O-glucosides (on the side chain) resonate further downfield at 100-104 ppm .

Mass Spectrometry Fragmentation

Experimental Protocols

Chemical Synthesis (Modified Koenigs-Knorr)

While enzymatic synthesis is preferred for stereocontrol, chemical synthesis is robust for generating standards.

Reagents: 6-chloropurine-9-

-

Coupling: Dissolve 6-chloropurine-9-

-D-glucoside (1.0 eq) in n-butanol. -

Addition: Add (

)-4-amino-2-methylbutan-1-ol (1.2 eq) and TEA (2.0 eq). -

Reflux: Heat to 80°C for 4-6 hours under

atmosphere. Monitor TLC (DCM:MeOH 9:1) for disappearance of the chloropurine. -

Workup: Evaporate solvent in vacuo. Resuspend residue in water and extract with ethyl acetate to remove unreacted amine.

-

Purification: The aqueous phase (containing product) is lyophilized and purified via semi-preparative HPLC (

column, gradient 5%

Enzymatic Synthesis (Biomimetic)

Enzyme: UGT76C2 (Arabidopsis glycosyltransferase). Substrate: Dihydrozeatin (DHZ) + UDP-Glucose.

-

Incubate 1 mM DHZ with recombinant UGT76C2 in Tris-HCl buffer (pH 7.5).

-

Reaction proceeds at 30°C for 12 hours.

-

This method exclusively yields the

-anomer and retains the side-chain chirality of the substrate.

Biological Significance & Stability

DHZ-9G is functionally distinct from its O-glucoside counterparts.

-

Metabolic Stability: The N-glycosidic bond is resistant to cleavage by common

-glucosidases that rapidly activate O-glucosides. This makes DHZ-9G a "dead-end" or long-term storage metabolite rather than a rapidly accessible pool. -

CKX Resistance: The bulky sugar at

sterically hinders Cytokinin Oxidase/Dehydrogenase (CKX) enzymes, preventing the oxidative cleavage of the side chain.

Caption: Metabolic trajectory of DHZ. Note the resistance of DHZ-9G to CKX-mediated degradation.

References

-

Letham, D. S., & Palni, L. M. S. (1983). The biosynthesis and metabolism of cytokinins. Annual Review of Plant Physiology, 34, 163-197.

-

Hou, B., et al. (2004). N-Glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana.[4] Journal of Biological Chemistry, 279(46), 47822-47832.

-

Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology, 57, 431-449.

-

Tarkowski, P., et al. (2010). Analysis of cytokinins by liquid chromatography-mass spectrometry. Methods in Molecular Biology, 655, 47-61.

-

Podlešáková, K., et al. (2012). Novel cytokinin derivatives do not show negative effects on root growth and proliferation in Arabidopsis. PLoS ONE, 7(6), e39293.

Sources

- 1. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]

- 5. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 8. Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrozeatin-9-β-D-Glucoside (DHZ9G): Re-evaluating N-Glucosylation in Cytokinin Storage and Homeostasis

Executive Summary

Cytokinins (CKs) are fundamental phytohormones that dictate cell division, differentiation, and senescence. The maintenance of active CK levels—homeostasis—is governed by a delicate balance of de novo biosynthesis, irreversible degradation via cytokinin oxidase/dehydrogenase (CKX), and conjugation (glycosylation) 1[1]. Historically, O-glucosylation of the isoprenoid side chain was universally accepted as the primary mechanism for creating reversible, transient storage forms 2[2]. Conversely, N-glucosylation at the purine ring's N7 or N9 positions was classified strictly as an irreversible deactivation pathway 3[3].

However, recent in vivo bioassays and metabolic profiling have challenged this rigid dichotomy. Dihydrozeatin-9-β-D-glucoside (DHZ9G), formed by the N9-conjugation of the highly stable dihydrozeatin (DHZ) base, has demonstrated the capacity to delay dark-induced senescence in oat leaf segments 3[3]. As a Senior Application Scientist, I present this technical guide to explore the biochemical properties, analytical methodologies, and the emerging paradigm that repositions DHZ9G from a terminal waste product to a highly stable, long-term homeostatic reservoir.

Biochemical Profile & Structural Dynamics

The DHZ Advantage: CKX Resistance

The structural hallmark of dihydrozeatin (DHZ) is its saturated isoprenoid side chain. While trans-zeatin (tZ) and isopentenyladenine (iP) are highly susceptible to irreversible cleavage by CKX enzymes, the saturated side chain of DHZ renders it uniquely resistant to CKX-mediated degradation 1[1]. This inherent molecular stability makes DHZ and its subsequent conjugates exceptionally suited for long-term physiological buffering.

N9-Glucosylation Mechanics

The formation of DHZ9G is catalyzed by specific uridine diphosphate glycosyltransferases (UGTs), such as UGT76C1 and UGT76C2 in Arabidopsis thaliana4[4]. The attachment of a bulky glucose moiety to the N9 position of the purine ring sterically hinders the molecule from binding to histidine kinase CK receptors (e.g., AHK3, AHK4), rendering DHZ9G functionally inactive in immediate receptor-level signaling 3[3].

Re-evaluating "Irreversibility"

While standard β-glucosidases rapidly hydrolyze O-glucosides (like DHZOG) to replenish active CK pools, they show little to no activity against N-glucosides in vitro2[2]. Yet, the demonstrable biological activity of DHZ9G in senescence assays implies a putative, slow-release in vivo reactivation mechanism, allowing it to act as a "deep storage" reservoir rather than a mere metabolic dead-end 3[3].

Metabolic Pathways & Homeostasis

Metabolic routing of Dihydrozeatin (DHZ) highlighting DHZ9G as a stable, long-term reservoir.

Data Presentation: Quantitative Summaries

To contextualize the role of DHZ9G, Table 1 summarizes the properties of DHZ and its primary conjugates based on structural stability and receptor affinity.

Table 1: Comparative Properties of Dihydrozeatin and its Glucoside Conjugates

| Cytokinin Form | Conjugation Site | CKX Resistance | Receptor Affinity | Primary Physiological Role |

| Dihydrozeatin (DHZ) | N/A (Free Base) | High | High | Active signaling, cell division |

| DHZ-O-Glucoside (DHZOG) | Side-chain Hydroxyl | High | Low | Transient, rapid-release storage |

| DHZ-9-β-D-Glucoside (DHZ9G) | Purine N9 position | High | Low | Long-term reservoir, senescence delay |

Experimental Methodologies: Extraction, Quantification, and Bioassay

To investigate DHZ9G with high scientific integrity, protocols must account for its low endogenous abundance and structural similarity to other CKs. The following methods are designed as self-validating systems.

Protocol 1: Extraction and LC-MS/MS Quantification of DHZ9G

Causality & Rationale: Plant tissues contain high levels of interfering secondary metabolites (pigments, lipids). Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) resin is critical because it exploits the basic nature of the adenine ring, allowing neutral and acidic interferences to be washed away before eluting the cytokinins.

Step-by-Step Methodology:

-

Tissue Disruption & Extraction: Lyophilize and homogenize 50 mg of plant tissue (e.g., roots or senescing leaves). Extract with 1 mL of modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) at -20°C to halt enzymatic degradation.

-

Internal Standardization (Self-Validation): Spike the homogenate with 10 pmol of deuterium-labeled internal standard ([²H₅]DHZ9G). Rationale: Isotope dilution corrects for matrix effects and analyte loss during purification, ensuring absolute quantification accuracy.

-

SPE Purification:

-

Condition Oasis MCX cartridges with 1 mL methanol, followed by 1 mL 1 M HCOOH.

-

Load the extract. Wash with 1 mL 1 M HCOOH and 1 mL methanol to remove neutral/acidic lipids and pigments.

-

Elute basic CKs, including DHZ9G, with 1 mL of 0.35 M NH₄OH in 60% methanol.

-

-

LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in 50 µL of mobile phase. Analyze via UPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for DHZ9G (e.g., m/z 384 → 222).

Protocol 2: Oat Leaf Senescence Bioassay for DHZ9G Activity

Causality & Rationale: Because DHZ9G does not bind directly to CK receptors, in vitro receptor assays yield false negatives regarding its physiological relevance. The oat leaf senescence assay provides a functional, time-course readout of in vivo metabolic reactivation 3[3].

Step-by-Step Methodology:

-

Preparation: Excise 3-cm segments from the first leaves of 8-day-old oat (Avena sativa) seedlings.

-

Incubation: Float the segments on 3 mL of test solutions containing varying concentrations of DHZ9G (0.1 mM to 0.5 mM), using DHZ as a positive control and distilled water as a negative control.

-

Senescence Induction: Incubate in complete darkness at 25°C for 4 to 5 days to induce chlorophyll degradation.

-

Quantification: Extract chlorophyll using 80% ethanol at 80°C for 10 minutes. Measure absorbance at 665 nm.

-

Validation Check: A dose-dependent retention of chlorophyll in DHZ9G-treated segments compared to the water control validates its biological activity and confirms its role as a slow-release storage form.

-

Conclusion

The classification of Dihydrozeatin-9-β-D-glucoside (DHZ9G) is undergoing a critical paradigm shift. No longer viewed merely as a metabolic dead-end, its inherent resistance to CKX degradation and demonstrable biological activity in senescence models position it as a vital, long-term homeostatic reservoir. For drug development professionals and agricultural scientists, targeting the specific UGTs that regulate DHZ9G formation offers a novel pathway for engineering stress tolerance and extending the functional lifespan of photosynthetic tissues.

References

-

Hluska et al., 2021. "Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants." nih.gov (PMC).[Link]

-

Chen et al., 2021. "Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement." nih.gov (PMC).[Link]

-

Pokorná et al., 2021. "Dynamic changes of endogenous phytohormones and carbohydrates during spontaneous morphogenesis of Centaurium erythraea Rafn." frontiersin.org.[Link]

-

Pěnčík et al., 2016. "Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance." frontiersin.org.[Link]

Sources

- 1. Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dynamic changes of endogenous phytohormones and carbohydrates during spontaneous morphogenesis of Centaurium erythraea Rafn [frontiersin.org]

- 3. Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance [frontiersin.org]

enzymatic synthesis of dihydrozeatin-9-b-D-glucoside

Enzymatic Synthesis of Dihydrozeatin-9- -D-glucoside: A Biocatalytic Framework for Cytokinin Conjugate Production

Executive Summary & Biological Context

Dihydrozeatin-9-

As a Senior Application Scientist, I advocate for the transition to biocatalytic synthesis using plant-derived uridine diphosphate glycosyltransferases (UGTs). This whitepaper provides an in-depth, self-validating protocol for the enzymatic synthesis of DHZ9G utilizing the Arabidopsis thaliana enzymes UGT76C1 and UGT76C2. By leveraging the natural regioselectivity of these biocatalysts, researchers can achieve high-purity DHZ9G for use as analytical standards or in downstream pharmacological and agricultural assays.

Mechanistic Grounding: The UGT76C1/C2 System

The enzymatic N-glucosylation of cytokinins is driven by Family 1 glycosyltransferases, specifically UGT76C1 and UGT76C2, which transfer a glucose moiety from UDP-glucose to the purine ring of classical cytokinins .

The Causality of Regioselectivity:

Cytokinin free bases exhibit tautomerism between the N7 and N9 positions of the purine ring. In aqueous physiological environments, the 7-H tautomer is thermodynamically favored. Consequently, the N7 position is highly accessible, making the 7-

Fig 1: Regioselective N-glucosylation of dihydrozeatin by UGT76C1/C2.

Quantitative Data: Enzyme Kinetics & Optimization

To design a highly efficient biocatalytic system, one must understand the kinetic parameters of the enzymes involved. UGT76C1 is generally preferred for preparative in vitro synthesis due to its slightly higher

Table 1: Comparative Kinetic Parameters for Cytokinin N-Glucosyltransferases

| Enzyme | Substrate | Primary Product | N7:N9 Isomeric Ratio | ||

| UGT76C1 | Dihydrozeatin | 25.4 | 145.0 | DHZ7G | ~ 4:1 |

| UGT76C2 | Dihydrozeatin | 18.2 | 110.5 | DHZ7G | ~ 6:1 |

Note: Parameters are representative baseline values derived from recombinant Arabidopsis UGT characterizations.

Table 2: Optimized Preparative Reaction Matrix for DHZ9G

| Component | Final Concentration | Mechanistic Function | Self-Validation / QC Check |

| Tris-HCl (pH 7.5) | 50 mM | Maintains optimal cytosolic pH for UGT activity. | Verify buffer pH at 30°C prior to use. |

| MgCl | 10 mM | Coordinates UDP diphosphate, stabilizing the leaving group. | Ensure complete dissolution; no precipitation. |

| DTT | 1 mM | Prevents oxidation of active-site cysteine residues. | Add fresh immediately before reaction initiation. |

| UDP-Glucose | 2 mM | Sugar donor; 2:1 excess drives equilibrium forward. | Monitor UDP accumulation via UV (260 nm). |

| Dihydrozeatin | 1 mM | Acceptor substrate. | Baseline peak area established via HPLC. |

| UGT76C1 | 10 | Biocatalyst driving the regioselective transfer. | SDS-PAGE purity >90% before addition. |

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a closed, self-validating loop. Every phase includes a Quality Control (QC) checkpoint to ensure that experimental causality is maintained and errors are caught before scaling .

Phase 1: Recombinant Enzyme Preparation

-

Expression: Transform E. coli BL21(DE3) with a pET28a vector containing the UGT76C1 gene (N-terminal His-tag). Induce with 0.5 mM IPTG at 18°C for 16 hours.

-

Causality: Low-temperature induction slows translation, preventing the formation of insoluble inclusion bodies and ensuring proper folding of the complex UGT structure.

-

-

Purification: Lyse cells and purify via Ni-NTA affinity chromatography. Elute with 250 mM imidazole.

-

Self-Validation Checkpoint 1: Run an SDS-PAGE gel. A distinct band at ~53 kDa must be present with >90% purity. Dialyze immediately to remove imidazole, which can competitively inhibit the enzyme.

-

Phase 2: In Vitro Biocatalytic Synthesis

-

Reaction Assembly: In a 50 mL bioreactor, combine Tris-HCl, MgCl

, DTT, and Dihydrozeatin according to Table 2. -

Initiation: Add UDP-Glucose, followed by the purified UGT76C1 enzyme. Incubate at 30°C with gentle agitation (100 rpm) for 4 hours.

-

Causality: 30°C provides the optimal thermodynamic balance between reaction velocity and the thermal half-life of the recombinant plant enzyme.

-

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol, followed by heating at 95°C for 5 minutes.

-

Causality: Methanol disrupts the hydration shell of the enzyme, and heat irreversibly denatures it. This instantly halts kinetics and precipitates the protein, preventing reverse hydrolysis.

-

Self-Validation Checkpoint 2: Centrifuge at 10,000 x g for 15 mins. Analyze the supernatant via analytical HPLC. The conversion of DHZ should exceed 95%, with distinct peaks for DHZ7G and DHZ9G.

-

Phase 3: Chromatographic Isolation of DHZ9G

-

Preparative HPLC Setup: Inject the clarified supernatant onto a preparative C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5

m). -

Gradient Elution: Run a shallow gradient of 10% to 30% Acetonitrile in Water (both containing 0.1% Formic Acid) over 40 minutes.

-

Causality: DHZ7G and DHZ9G are structural isomers with nearly identical molecular weights. DHZ7G is slightly more polar and will elute first. A shallow gradient is strictly required to achieve baseline resolution between the N7 and N9 peaks.

-

-

Fraction Collection & Lyophilization: Collect the later-eluting peak (DHZ9G) and lyophilize to a white powder.

-

Self-Validation Checkpoint 3: Perform LC-MS/MS. The product must show an

ion at m/z 384.2.

-

Fig 2: Self-validating biocatalytic workflow for DHZ9G synthesis and purification.

References

-

Hou, B., Lim, E. K., Higgins, G. S., & Bowles, D. J. (2004). N-glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry.[Link]

-

Wang, J., Ma, X. M., Kojima, M., Sakakibara, H., & Hou, B. K. (2011). N-Glucosyltransferase UGT76C2 is Involved in Cytokinin Homeostasis and Cytokinin Response in Arabidopsis thaliana. Plant and Cell Physiology.[Link]

-

Šmehilová, M., Dobřev, P. I., Novák, O., Viczián, O., et al. (2016). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers in Plant Science.[Link]

-

Hošek, P., Hoyerová, K., Kiran, N. S., Dobřev, P. I., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules.[Link]

Technical Guide: Metabolism and Analysis of Dihydrozeatin-9-β-D-Glucoside (DHZ9G) in Planta

Executive Summary

Dihydrozeatin-9-β-D-glucoside (DHZ9G) has historically been categorized as a biologically inert, irreversible detoxification product of the active cytokinin dihydrozeatin (DHZ).[1] However, recent metabolomic profiling and tracer studies have forced a paradigm shift. Evidence now suggests DHZ9G functions as a stable, hydrolyzable storage pool that buffers active cytokinin levels, particularly during senescence and abiotic stress.

This guide provides a technical deep-dive into the metabolic fate of DHZ9G, distinguishing it from its trans-zeatin analogues due to the saturation of its isoprenoid side chain, which confers unique resistance to photo-oxidation and enzymatic degradation.

Part 1: The Biochemistry of DHZ9G

Structural Stability and Formation

DHZ9G is formed via the N-glucosylation of the purine ring at the N9 position. Unlike O-glucosides (which modify the side chain), N-glucosylation drastically alters the molecule's capacity to bind with the histidine kinase receptors (AHK4/CRE1), rendering it biologically inactive in its conjugated form.

-

Enzymatic Synthesis: The reaction is catalyzed by specific uridine diphosphate glycosyltransferases (UGTs). In Arabidopsis, UGT76C2 is the dominant isoform, with UGT76C1 playing a secondary role.[2]

-

Chemical Stability: DHZ9G possesses a saturated isoprenoid side chain. Unlike trans-zeatin-9-glucoside (tZ9G), DHZ9G is immune to isomerization to cis-forms and is highly resistant to photo-oxidation.

The Reversibility Debate

Classically, N9-glucosylation was termed "irreversible." However, recent isotope feeding studies (e.g., using [³H]DHZ9G) demonstrate that plants possess β-glucosidases capable of cleaving the N-glucoside bond to release the active free base, DHZ.

-

Mechanism: Specific β-glucosidases (homologues to maize Zm-p60.1) hydrolyze the glycosidic bond.

-

Physiological Implication: This hydrolysis allows DHZ9G to act as a "slow-release" source of active cytokinins, critical for delaying senescence in older tissues where de novo biosynthesis is downregulated.

Susceptibility to Cytokinin Oxidase/Dehydrogenase (CKX)

A critical metabolic checkpoint is degradation by CKX.[2][3][4][5]

-

Substrate Specificity: Most CKX isoforms (e.g., AtCKX1, AtCKX2) show high affinity for free bases (DHZ, tZ) but negligible activity toward N9-glucosides. The glucose moiety at N9 sterically hinders the enzyme's ability to cleave the N6-side chain.

-

Metabolic Dead-End vs. Protection: Because DHZ9G is resistant to CKX, its formation effectively protects the cytokinin skeleton from catabolism. This accumulation allows the plant to sequester cytokinins in a protected form that can be re-activated later.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the metabolic flux of DHZ9G, highlighting the reversible nature of the pathway and the "protection" mechanism against CKX.

Caption: Metabolic flux of DHZ9G showing enzymatic conversion by UGTs and resistance to CKX degradation.

Part 3: Analytical Methodologies

Accurate quantification of DHZ9G requires rigorous extraction protocols to prevent artificial hydrolysis or degradation.

Extraction Protocol (Self-Validating)

Objective: Extract DHZ9G while inhibiting enzymatic activity (β-glucosidases) that could artificially increase free DHZ levels.

-

Tissue Harvesting: Flash-freeze plant tissue (50–100 mg) in liquid nitrogen immediately upon collection.

-

Homogenization: Pulverize tissue using a bead mill (e.g., 30 Hz, 2 min) with 3mm tungsten carbide beads.

-

Extraction Solvent (Bieleski’s Modified):

-

Add 1 mL of extraction buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v).

-

Why: The high organic content precipitates proteins (stopping enzymes), and acidity stabilizes cytokinins.

-

Internal Standard Spike: Add 10 pmol of deuterium-labeled standard ([²H₅]DHZ9G ). Critical Step: This validates recovery rates and corrects for matrix effects.

-

-

Incubation: Extract at -20°C for 30 min. (Cold extraction minimizes thermal degradation).

-

Centrifugation: 20,000 x g for 15 min at 4°C. Collect supernatant.

Purification (Solid Phase Extraction - SPE)

Direct injection of crude extracts ruins MS sensitivity. A dual-mode SPE is recommended.

-

Step 1: C18 Cartridge: Pass supernatant through a C18 column. DHZ9G is moderately polar.

-

Step 2: MCX (Mixed-Mode Cation Exchange):

-

Load sample at pH 3.0.

-

Wash with 0.1M Formic acid (removes acidic/neutral interferences).

-

Elute cytokinins with 0.35M Ammonium Hydroxide in 60% Methanol.

-

Logic: Cytokinins are basic; they bind to the cation exchange resin while sugars and pigments pass through.

-

LC-MS/MS Quantification

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP). Column: C18 Reverse Phase (1.7 µm particle size), maintained at 40°C.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| DHZ9G | 384.2 | 222.1 | 20 | Quantifier (Loss of Glucose) |

| DHZ9G | 384.2 | 136.1 | 35 | Qualifier (Adenine fragment) |

| [²H₅]DHZ9G | 389.2 | 227.1 | 20 | Internal Standard |

| DHZ (Free Base) | 222.1 | 136.1 | 25 | Monitoring hydrolysis |

Part 4: Experimental Workflow for Tracer Studies

To definitively prove metabolic conversion in your specific plant system, use this tracer workflow.

Caption: Workflow for isotope tracer studies to verify in vivo hydrolysis of DHZ9G to active DHZ.

Part 5: Implications for Drug Discovery & Ag-Tech

Senescence Inhibition

DHZ9G accumulation correlates with delayed senescence. In Ag-Tech, manipulating UGT76C2 expression can engineer crops with "stay-green" traits. By promoting the storage of DHZ as DHZ9G in young leaves and facilitating its hydrolysis in older leaves, nitrogen remobilization can be optimized.

Stress Resilience

Under drought stress, plants often upregulate UGTs to inactivate cytokinins (growth arrest). However, DHZ9G provides a rapidly accessible pool of cytokinins for recovery (re-growth) once water is available, unlike oxidative degradation (CKX) which permanently removes the hormone.

References

-

Hošek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants.[5] Frontiers in Plant Science. [Link]

-

Hou, B., et al. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana.[2][4] Journal of Biological Chemistry. [Link]

-

Podlešáková, K., et al. (2012). Novel cytokinin derivatives do not show negative effects on root growth and possess higher antioxidative activity than natural cytokinins. Journal of Plant Growth Regulation.[6] [Link]

-

Galuszka, P., et al. (2007). Structure-function analysis of cytokinin oxidase/dehydrogenase (CKX) from Arabidopsis thaliana.[2] Biochemistry.[4][7][8][9][10][11] [Link]

-

Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry.[12] Phytochemistry.[4][9][13][14] [Link]

Sources

- 1. Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 14. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]

transport and localization of dihydrozeatin-9-b-D-glucoside in plants

Technical Guide: Transport and Localization of Dihydrozeatin-9- -D-glucoside (DHZ9G) in Plants

Executive Summary

The "Stable Reserve" Paradigm

Historically, cytokinin N-glucosides like dihydrozeatin-9-

Unlike its zeatin counterparts, the dihydrozeatin (DHZ) backbone is resistant to cytokinin oxidase/dehydrogenase (CKX) cleavage. When glucosylated at the N9-position, the molecule becomes hyper-stable, allowing it to accumulate in vacuoles or travel long distances via the xylem without degradation. Upon reaching sink tissues or under stress conditions, specific

Biochemical Identity and Stability[1]

Structural Significance

DHZ9G is formed by the attachment of a glucose moiety to the

-

Enzymatic Synthesis: The reaction is catalyzed by specific glycosyltransferases, primarily UGT76C1 and UGT76C2 (in Arabidopsis), which transfer glucose from UDP-glucose to the cytokinin base.

-

Oxidation Resistance: The saturation of the isoprenoid side chain in DHZ renders it resistant to CKX, the primary enzyme responsible for cytokinin degradation. The addition of the N9-glucoside further shields the molecule from metabolic attack, creating one of the most stable cytokinin forms in the plant kingdom.

Biological Activity Profile[1][2][3][4][5][6][7]

-

Receptor Binding: DHZ9G does not bind to the primary cytokinin receptors (e.g., AHK4/CRE1). The glucose moiety sterically hinders the interaction with the CHASE domain of the histidine kinase receptor.

-

Bioassay Activity: Despite lacking receptor affinity, DHZ9G shows activity in senescence-retention bioassays. This activity is indirect, resulting from the enzymatic cleavage of the glucose group by plant

-glucosidases (e.g., Zm-p60.1 homologs), releasing the active DHZ base.

Transport Mechanisms

The transport of DHZ9G involves a coordinated system of efflux, long-distance translocation, and cellular uptake.

Long-Distance Translocation (Root-to-Shoot)

Cytokinins are primarily synthesized in the root apical meristem. DHZ9G serves as a protected transport vehicle in the xylem stream.

-

Xylem Loading: The ATP-binding cassette transporter ABCG14 is the critical gatekeeper. It actively loads cytokinin species (predominantly trans-zeatin types, but evidence supports DHZ forms) from the root stele into the xylem vessels.

-

Mobility: Once in the xylem sap, DHZ9G moves passively with the transpiration stream to the shoot. Its resistance to oxidation ensures it arrives intact, unlike trans-zeatin, which suffers significant degradation during transport.

Cellular Uptake and Import

Upon reaching shoot tissues, DHZ9G must be unloaded from the apoplast into the cytosol.

-

Purine Permeases (PUPs): Members of the PUP family (e.g., PUP1 , PUP14 ) act as proton-coupled symporters. PUP14 is particularly critical in sink tissues, actively depleting the apoplastic pool to initiate signaling or storage.

-

Equilibrative Nucleoside Transporters (ENTs): These transporters mediate the uptake of nucleosides and likely contribute to the transport of cytokinin glucosides, facilitating their entry into mesophyll cells.[1][2]

Localization and Sequestration[2][9]

Subcellular Compartmentalization

-

The Vacuolar Trap: The vacuole serves as the primary storage organelle for DHZ9G. Due to the acidic pH of the vacuole, ion trapping mechanisms and specific tonoplast transporters sequester DHZ9G, removing it from the active cytosolic pool. This sequestration is reversible; under stress (e.g., senescence), the vacuolar pool can be mobilized.

-

Apoplastic Accumulation: Significant levels of N-glucosides are often detected in the apoplast (extracellular space), consistent with their role in xylem transport and the activity of efflux carriers like ABCG14.

Tissue-Specific Distribution[10]

-

Roots: High synthesis rates but relatively low accumulation, as the molecule is rapidly exported to the shoot.

-

Mature Leaves: Sites of high accumulation. As the transpiration stream deposits DHZ9G, it is sequestered in vacuoles, building up a "cytokinin reservoir" that delays senescence.

-

Seeds: DHZ9G accumulates in developing seeds, providing a stable source of cytokinins for germination post-dormancy.

Experimental Protocols

Extraction and Quantification (LC-MS/MS)

This protocol ensures the preservation of the glucoside moiety during extraction.

Reagents:

-

Extraction Solvent: Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v) at -20°C.

-

Internal Standards: Deuterated DHZ9G (

-DHZ9G) is mandatory for absolute quantification.

Step-by-Step Workflow:

-

Tissue Disruption: Grind 50-100 mg of plant tissue in liquid nitrogen.

-

Extraction: Add 1 mL cold Bieleski buffer and 10 pmol of internal standard. Vortex and sonicate (4°C, 15 min).

-

Incubation: Extract overnight at -20°C to ensure complete cellular lysis and protein precipitation.

-

Purification: Centrifuge (15,000 x g, 10 min, 4°C). Pass supernatant through an SPE column (C18 or MCX) to remove pigments and lipids.

-

Note: N-glucosides are less polar than nucleotides but more polar than bases; adjust elution fractions accordingly.

-

-

Analysis: Inject into UHPLC-MS/MS (Triple Quadrupole). Monitor specific MRM transitions (Parent ion

Fragment ion

Immunolocalization

Target: Visualizing DHZ9G distribution in tissue sections.

-

Fixation: 4% EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in PBS. Crucial: Formaldehyde is insufficient for immobilizing small metabolites; EDAC crosslinks the cytokinin amino group to protein matrices.

-

Antibody: Use a broad-spectrum anti-dihydrozeatin antibody (many cross-react with the N9-glucoside) or a specific monoclonal if available.

-

Detection: Secondary antibody conjugated to Alexa Fluor 488. Counterstain cell walls with Calcofluor White.

Pathway Visualization

The following diagram illustrates the "Stable Reserve" cycle of DHZ9G, from synthesis in the root to activation in the shoot.

Caption: The metabolic loop of DHZ9G. Synthesized in roots, transported via xylem, and reactivated in shoots.

References

-

Hoyerová, K., & Hošek, P. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants.[3][4] Frontiers in Plant Science. Link

-

Pokorná, E., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules.[5][6][7][8][9][2][3][10][4][11][12][13] Link

-

Ko, D., et al. (2014).[14] Arabidopsis ABCG14 is essential for the root-to-shoot translocation of cytokinin.[1][6][11][15] Proceedings of the National Academy of Sciences. Link

-

Hou, B., et al. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry. Link

-

Bürkle, L., et al. (2003). Transport of cytokinins mediated by purine transporters of the PUP family expressed in phloem, hydathodes, and pollen of Arabidopsis.[13] The Plant Journal. Link

Sources

- 1. Frontiers | Cytokinin Transporters: Multisite Players in Cytokinin Homeostasis and Signal Distribution [frontiersin.org]

- 2. Limitation of Cytokinin Export to the Shoots by Nucleoside Transporter ENT3 and Its Linkage with Root Elongation in Arabidopsis [mdpi.com]

- 3. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. Sucrose interferes with endogenous cytokinin homeostasis and expression of organogenesis-related genes during de novo shoot organogenesis in kohlrabi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transport of cytokinins mediated by purine transporters of the PUP family expressed in phloem, hydathodes, and pollen of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The role of ABCG-type ABC transporters in phytohormone transport - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Checkpoint: Function and Dynamics of Dihydrozeatin-9-β-D-glucoside (DHZ-9-G) in Seed Germination

The Phytohormonal Matrix of Seed Germination

In the complex biochemical matrix governing seed germination, abscisic acid (ABA) and gibberellins (GA) are traditionally viewed as the primary binary switches for dormancy and germination, respectively. However, cytokinins (CKs) act as critical modulators of this network, fine-tuning cell division, nutrient mobilization, and radicle emergence[1].

Dihydrozeatin (DHZ) is a highly active isoprenoid cytokinin. It is distinguished by its saturated N6-isoprenoid side chain, a structural feature that renders it highly resistant to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. Because CKX cannot efficiently cleave the side chain of DHZ to clear it from the cellular pool, plants must employ alternative metabolic routing to deactivate DHZ signaling when its presence becomes inhibitory to the later stages of germination. This is achieved through targeted glycosylation.

Biochemical Identity and Mechanistic Role of DHZ-9-G

Conjugation of a β-D-glucopyranosyl moiety to the N9 position of the DHZ purine ring yields dihydrozeatin-9-β-D-glucoside (DHZ-9-G) .

The distinction between O-glucosylation and N-glucosylation is the cornerstone of cytokinin homeostasis:

-

O-glucosides (e.g., DHZ-O-glucoside) serve as reversible storage forms. They can be rapidly hydrolyzed by β-glucosidases to replenish active CK pools during early imbibition.

-

N9-glucosides (like DHZ-9-G) represent an irreversible terminal deactivation step. The bulky glucose moiety at the N9 position sterically hinders the molecule from binding to histidine kinase cytokinin receptors (such as CRE1/AHK4), effectively silencing its signal[2].

The Necessity of Signal Silencing During Germination

While active cytokinins are required to antagonize ABA during the initial breaking of dormancy, sustained high levels of active CKs can inhibit radicle elongation. In parasitic weeds, such as broomrapes (Phelipanche ramosa), high concentrations of active CKs are extremely potent inhibitors of germination. Successful germination in these species requires a massive, ABA-dependent shift in CK metabolism, where inhibitory active CKs are rapidly converted into inactive glycosylated forms like DHZ-9-G[3]. Similarly, in crops like maize (Zea mays) and lucerne, endogenous DHZ levels are high in dry seeds but drop sharply prior to radicle emergence, shifting into conjugated terminal sinks to allow for proper root establishment[4].

Metabolic routing of active DHZ to inactive DHZ-9-G regulating cytokinin receptor activation.

Quantitative Dynamics in Germinating Seeds

The transition from active DHZ to inactive DHZ-9-G is a highly conserved metabolic checkpoint across both parasitic weeds and standard agricultural crops. The table below summarizes the quantitative shifts observed during critical germination phases.

| Plant Species | Germination Phase | Active DHZ Dynamics | DHZ-9-G Dynamics | Biological Implication |

| Broomrape (P. ramosa) | Post-Imbibition (rac-GR24 treated) | Rapidly decreases | Significantly elevated | Relief of CK-induced germination inhibition, allowing metabolism resumption[3]. |

| Maize (Zea mays) | Pre-Radicle Emergence | High in dry seed, drops sharply | Accumulates as terminal sink | Clearance of active CKs to permit radicle elongation and seedling establishment[4]. |

| Soybean (Glycine max) | Late Seed Maturation / Dry Seed | Maintained at baseline | Highly abundant | Prevents premature vivipary (germination on the mother plant) by locking CKs in inactive states[2]. |

Analytical Methodology: UHPLC-MS/MS Quantification of DHZ-9-G

To accurately map the metabolic trajectory of DHZ-9-G, researchers must overcome significant analytical hurdles. Cytokinins exist in trace amounts (pmol/g fresh weight), and the extraction process itself can artificially alter the ratio of active bases to glucosides if enzymatic activity is not strictly controlled.

The following protocol is designed as a self-validating system , ensuring that the quantified DHZ-9-G represents the true in vivo state of the germinating seed.

Step-by-Step Workflow & Causality

Step 1: Tissue Quenching & Homogenization

-

Action: Immediately flash-freeze germinating seeds in liquid nitrogen and lyophilize to absolute dryness before bead-milling.

-

Causality: Lyophilization instantly halts endogenous N-glucosyltransferase and β-glucosidase activity. Processing wet tissue at room temperature allows residual enzymes to artificially interconvert DHZ and DHZ-9-G, destroying the integrity of the metabolomic snapshot.

Step 2: Extraction with Modified Bieleski Buffer

-

Action: Extract the lyophilized powder using a modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) at -20°C.

-

Causality: The highly acidic, organic environment instantly precipitates proteins and denatures phosphatases. This prevents the artificial degradation of cytokinin nucleotides into free bases, which would falsely inflate the active DHZ pool.

Step 3: Internal Standardization (The Self-Validating Step)

-

Action: Spike the extraction buffer with 50 pmol of heavy-isotope labeled internal standard: [2H5]DHZ-9-G.

-

Causality: This is the most critical step for trustworthiness. Any physical loss of the analyte during purification, or any ion suppression caused by co-eluting matrix compounds during mass spectrometry, will proportionally affect both the endogenous DHZ-9-G and the [2H5]DHZ-9-G spike. By quantifying the ratio of unlabeled to labeled ions, the system self-corrects for recovery variations, ensuring absolute quantitative accuracy.

Step 4: Solid-Phase Extraction (SPE) Cleanup

-

Action: Pass the extract through an Oasis MCX (Mixed-Mode Cation Exchange) cartridge. Wash with 0.1 M formic acid, and elute the cytokinin fraction with 0.35 M NH₄OH in 60% methanol.

-

Causality: At the acidic load pH, the basic purine ring of DHZ-9-G is protonated and tightly retained by the cation exchange resin. Neutral lipids, sugars, and highly acidic phytohormones (like ABA) are washed away. The basic elution buffer deprotonates the purine ring, releasing a highly purified cytokinin fraction and eliminating mass spectrometer matrix interference.

Step 5: UHPLC-ESI-HRMS/MS Analysis

-

Action: Separate the eluate using C18 reverse-phase Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer in positive electrospray ionization mode (+ESI).

-

Causality: High-resolution chromatographic separation is mandatory because DHZ-9-G, DHZ-7-G, and DHZ-O-glucoside are isobaric (they share the exact same molecular weight). MS/MS alone cannot distinguish them. The C18 column provides baseline resolution based on the slight polarity differences of the glucose attachment site, ensuring that the irreversible sink (DHZ-9-G) is not conflated with the reversible storage form (DHZ-O-glucoside).

Conclusion & Future Perspectives

Dihydrozeatin-9-β-D-glucoside is far more than a metabolic byproduct; it is a critical regulatory checkpoint in seed germination. By acting as an irreversible sink for degradation-resistant DHZ, N9-glucosylation allows the seed to rapidly silence cytokinin signaling. This mechanism is vital for transitioning from the cell-division phase of early imbibition to the cell-elongation phase required for radicle emergence.

For drug development professionals and agrochemical engineers, targeting the N-glucosyltransferases responsible for DHZ-9-G formation presents a novel pathway for weed management. By chemically inhibiting these enzymes in parasitic weeds like Phelipanche ramosa, it may be possible to trap the seeds in a state of high active cytokinin concentration, thereby permanently inhibiting their germination and depleting the parasitic weed seed bank in agricultural soils.

References

-

Divergent control of seed germination by cytokinins in weedy broomrapes and witchweeds. Oxford Academic.[Link]

-

Role of cytokinins in seed development in pulses and oilseed crops: Current status and future perspective. PMC.[Link]

-

Involvement of cis-Zeatin, Dihydrozeatin, and Aromatic Cytokinins in Germination and Seedling Establishment of Maize, Oats, and Lucerne. ResearchGate.[Link]

-

Phytohormone dynamics impact fatty acid and oil accumulation during soybean seed maturation. Cambridge University Press.[Link]

Sources

- 1. Role of cytokinins in seed development in pulses and oilseed crops: Current status and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytohormone dynamics impact fatty acid and oil accumulation during soybean seed maturation | Seed Science Research | Cambridge Core [cambridge.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

High-Throughput Extraction and Purification Protocol for Cytokinin Glucosides from Leaf Tissue

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Phytohormone Profiling, Agricultural Biotechnology, and Plant-Derived Therapeutics

Introduction: The Analytical Challenge of Cytokinin Glucosides

Cytokinins (CKs) are adenine-derived phytohormones that regulate critical aspects of plant growth and development. Within leaf tissue, cytokinins are frequently deactivated and stored via glycosylation, forming O-glucosides (reversible storage forms) and N-glucosides (irreversible deactivation products).

Quantifying these glucosides presents a severe analytical bottleneck. They exist in extremely low physiological concentrations (fmol to pmol per gram of fresh weight) and are co-extracted with a massive excess of interfering leaf matrix components, including pigments, lipids, and secondary metabolites[1]. Furthermore, endogenous β-glucosidases and phosphatases can rapidly alter the native cytokinin profile the moment cellular compartmentalization is disrupted during homogenization.

This application note details a field-proven, highly optimized methodology utilizing a modified Bieleski extraction coupled with mixed-mode Solid-Phase Extraction (SPE) and LC-MS/MS to isolate and quantify cytokinin glucosides with maximum fidelity.

Mechanistic Insights: Designing a Self-Validating System

As analytical scientists, we must design protocols where the chemistry works for us, and where every run validates its own accuracy. This protocol is built on three mechanistic pillars:

I. Enzymatic Quenching via Modified Bieleski Solvent

Traditional aqueous or pure methanolic extractions fail because they allow residual enzymatic activity to hydrolyze cytokinin glucosides back into free bases. To prevent this, we utilize a Modified Bieleski’s Solvent (Methanol : Formic Acid : Water at 15:1:4, v/v/v)[2]. The high organic content and extreme acidity instantly denature endogenous enzymes while maintaining high solubility for polar glucosides. Studies demonstrate that this specific solvent composition yields the highest relative internal standard response (RISR) for deuterated cytokinins compared to standard 80% methanol[2],[3].

II. Orthogonal Clean-up via Mixed-Mode SPE (Oasis MCX)

Because cytokinin glucosides are adenine derivatives, they contain a basic secondary amine that protonates under acidic conditions. By utilizing an Oasis MCX (Mixed-mode Cation eXchange) polymeric sorbent, we exploit both reversed-phase and ion-exchange retention mechanisms[4].

-

Loading: The highly acidic extract ensures cytokinins are retained via strong cation exchange.

-

Washing: A 100% methanol wash strips away neutral and acidic interferences (such as lipids, abscisic acid, and auxins)[4],[5].

-

Elution: A basic elution solvent (0.35 M NH₄OH in 70% Methanol) neutralizes the cytokinin charge, releasing the bases, ribosides, and glucosides while leaving strongly retained matrix compounds on the column[6],[4]. This step alone decreases UV-absorbing contaminants by ~90%[2].

III. System Self-Validation via SILIS

To ensure the protocol is a self-validating system, Stable Isotope-Labeled Internal Standards (SILIS) (e.g., deuterium-labeled CK glucosides) are spiked into the extraction solvent prior to tissue contact[6]. Because the SILIS co-elutes with the endogenous analyte and experiences identical ionization conditions, the Analyte-to-SILIS ratio inherently corrects for any extraction losses or matrix-induced ion suppression in the mass spectrometer[6].

Experimental Workflow

Workflow for the extraction and SPE purification of cytokinin glucosides from leaf tissue.

Step-by-Step Protocol

Phase 1: Tissue Homogenization & Extraction

-

Harvesting: Rapidly excise leaf tissue and immediately plunge into liquid nitrogen. Causality: Immediate freezing halts all metabolic and enzymatic degradation[6].

-

Homogenization: Grind approximately 100 mg of frozen tissue to a fine powder using a cryogenic tissue lyser or a pre-chilled mortar and pestle. Do not allow the tissue to thaw.

-

Extraction: Add 1.0 mL of pre-chilled (-20°C) Modified Bieleski’s solvent (Methanol : Formic Acid : Water, 15:1:4, v/v/v)[2],[6].

-

SILIS Addition: Immediately spike in a known concentration (e.g., 10-50 pmol) of stable isotope-labeled internal standards for the target O- and N-glucosides[6].

-

Incubation: Shake the homogenate continuously for 1 hour at 4°C to ensure exhaustive partitioning of the analytes into the solvent[6].

-

Clarification: Centrifuge the mixture at 14,000 rpm for 30 minutes at 4°C[6]. Transfer the supernatant to a clean glass vial. (Optional: Re-extract the pellet with 0.5 mL solvent and pool supernatants for absolute exhaustive recovery).

Phase 2: Oasis MCX Solid-Phase Extraction (SPE)

Note: Ensure all SPE steps are performed at a flow rate of ~1 mL/min to allow sufficient interaction time with the sorbent.

-

Conditioning: Pass 1 mL of 100% Methanol through a 30 mg / 1 mL Oasis MCX cartridge, followed by 1 mL of 1% Acetic Acid[6].

-

Sample Loading: Dilute the pooled supernatant from Phase 1 with 1% Acetic Acid to a final volume of 5 mL[6]. Causality: Diluting the organic content of the Bieleski solvent ensures the cytokinins interact strongly with the reversed-phase backbone of the MCX sorbent, while the acidic pH ensures they remain protonated for cation exchange. Load the diluted sample onto the column.

-

Wash 1 (Aqueous): Pass 1 mL of 1% Acetic Acid through the column to remove highly polar, non-retained matrix components[6].

-